molecular formula C9H9NO B039768 3-Amino-1-indanone CAS No. 117291-44-8

3-Amino-1-indanone

Cat. No. B039768
CAS RN: 117291-44-8
M. Wt: 147.17 g/mol
InChI Key: HNXHMCTUYDVMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-Amino-1-indanone can be synthesized through various methods. One approach involves the anionic cyclization of N-protected o-bromophenylalanine ester followed by internal trapping of the lithiated intermediate. Another method includes the intramolecular Friedel-Crafts acylation of the N-carboxyanhydride of phenylalanine. Additionally, Friedel-Crafts acylation of N-protected (α-aminoacyl)benzotriazole of phenylalanine with AlCl3, or intramolecular Friedel-Crafts cyclization of N-phthaloylphenylalanine acid chloride, are viable synthesis routes. Each method has its own set of advantages in terms of yield, safety, and efficiency (Zhao et al., 2011).

Safety and Hazards

While specific safety data for 3-Amino-1-indanone was not found in the papers retrieved, general safety measures for handling chemicals should be followed. These include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .

properties

IUPAC Name

3-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHMCTUYDVMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327796
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117291-44-8
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-indanone
Reactant of Route 2
Reactant of Route 2
3-Amino-1-indanone
Reactant of Route 3
Reactant of Route 3
3-Amino-1-indanone
Reactant of Route 4
Reactant of Route 4
3-Amino-1-indanone
Reactant of Route 5
3-Amino-1-indanone
Reactant of Route 6
Reactant of Route 6
3-Amino-1-indanone

Q & A

Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?

A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.

Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?

A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.